molecular formula C58H87N3O21 B156372 [2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetat CAS No. 126145-79-7

[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetat

Cat. No.: B156372
CAS No.: 126145-79-7
M. Wt: 1162.3 g/mol
InChI Key: GJDAXEDGJYHHBV-UHFFFAOYSA-N
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Description

The compound “[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetat” is a complex organic molecule with multiple functional groups. It is characterized by its intricate structure, which includes acetoxy, hydroxyethylcarbamoyl, and oxan-yl groups, among others. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, esterification, and carbamoylation reactions. The specific reaction conditions would depend on the reactivity of the intermediates and the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of acetoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while substitution reactions could introduce new functional groups like amines or ethers.

Scientific Research Applications

This compound could have a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential therapeutic properties.

    Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It could act by binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple functional groups, such as:

    Steroids: Complex molecules with a similar polycyclic structure.

    Glycosides: Compounds with sugar moieties attached to other functional groups.

    Peptides: Short chains of amino acids with various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity

Properties

CAS No.

126145-79-7

Molecular Formula

C58H87N3O21

Molecular Weight

1162.3 g/mol

IUPAC Name

[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate

InChI

InChI=1S/C58H87N3O21/c1-29(65)74-39-41(75-30(2)66)46(80-40-42(76-31(3)67)45(77-32(4)68)50(78-33(5)69)81-44(40)49(72)60-22-25-63)51(82-43(39)48(71)59-21-24-62)79-38-14-15-56(10)37(53(38,6)7)13-16-58(12)47(56)36(70)27-34-35-28-55(9,52(73)61-23-26-64)18-17-54(35,8)19-20-57(34,58)11/h27,35,37-47,50-51,62-64H,13-26,28H2,1-12H3,(H,59,71)(H,60,72)(H,61,73)

InChI Key

GJDAXEDGJYHHBV-UHFFFAOYSA-N

SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)NCCO)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)C(=O)NCCO)C)C)C)C)C(=O)NCCO)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)NCCO)OC2C(C(C(OC2OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)C(=O)NCCO)C)C)C)C)C(=O)NCCO)OC(=O)C)OC(=O)C

Synonyms

[3,4-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11 -(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3, 4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy -6-(2-hydroxyethylcarbamoyl)oxan-2-yl

Origin of Product

United States

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